5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide
Description
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide (CAS: 29083-18-9) is a fluorinated benzoxathiole derivative characterized by a fused bicyclic structure containing a sulfone (1,1-dioxide) group and a fluorine substituent at the 5-position . Its molecular formula is C₇H₃FO₃S, with a molecular weight of 186.16 g/mol.
Properties
IUPAC Name |
5-fluoro-1,1-dioxo-2,1λ6-benzoxathiol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FO4S/c8-4-1-2-6-5(3-4)7(9)12-13(6,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMLZMCVWCYRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-34-1 | |
| Record name | 5-fluoro-3H-2,1lambda6-benzoxathiole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Chlorosulfonylation of Aromatic Precursors
- Starting from methyl 2-(3-bromophenyl)acetate or similar aromatic esters, chlorosulfonylation is performed using chlorosulfonic acid or related reagents under reflux conditions.
- This step introduces the chlorosulfonyl group ortho to the aromatic substituent, directed by the bromo group.
- The resulting sulfonyl chloride intermediate is often used without purification for subsequent reactions.
Step 2: Ring Closure and Esterification
- The chlorosulfonyl intermediate undergoes ring closure to form the benzo[c]oxathiol-3-one 1,1-dioxide core.
- Reflux in methanol facilitates ring opening and esterification, yielding a chlorosulfonyl-methyl ester intermediate.
- Treatment with phosphorus pentachloride (PCl5) converts the sulfonic acid to the sulfonyl chloride, preparing the molecule for nucleophilic substitution.
Step 3: Nucleophilic Substitution and Functionalization
- The sulfonyl chloride intermediate is reacted with nucleophiles such as isoquinoline or benzylamine to form sulfonamide derivatives.
- Palladium-catalyzed dehalogenation may be employed to remove halogen substituents and modify ester groups.
- Hydrolysis of esters to carboxylic acids is achieved using lithium hydroxide under reflux conditions.
Step 4: Hydroxamic Acid Formation and Final Modifications
- The carboxylic acid intermediates are converted to hydroxamic acids by treatment with hydroxylamine in the presence of potassium hydroxide.
- Additional modifications include acetylation or coupling reactions to introduce various substituents for structure-activity relationship studies.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorosulfonylation | H2SO4, MeOH, reflux, 18 h | Chlorosulfonylated aromatic ester |
| 2 | Ring closure and esterification | Reflux in MeOH; PCl5 treatment | Chlorosulfonyl-methyl ester and sulfonyl chloride intermediate |
| 3 | Nucleophilic substitution | Isoquinoline or benzylamine, Et3N, Pd catalyst | Sulfonamide derivatives and dehalogenated products |
| 4 | Hydrolysis and hydroxamic acid formation | LiOH reflux; NH2OH, KOH, THF/MeOH, 0°C to rt | Hydroxamic acid derivatives |
Research Findings and Notes
- The presence of the fluorine substituent influences the regioselectivity of chlorosulfonylation and subsequent nucleophilic substitution.
- The sulfone (1,1-dioxide) oxidation state is critical for biological activity and is achieved by controlled oxidation during ring closure.
- Variations in the nucleophile and ester substituents lead to a range of derivatives with differing biological activities.
- The synthetic routes have been optimized for yield and purity, with intermediates often used directly without purification to streamline the process.
- Palladium-catalyzed dehalogenation allows for selective modification of halogen substituents without affecting the oxathiol ring.
Chemical Reactions Analysis
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzoxathiolone dioxide core allows for diverse substitutions, leading to variations in physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Sulfone Reactivity : The sulfone group in these compounds is susceptible to nucleophilic attack. For example, N-acylated derivatives of similar sulfone-containing structures hydrolyze to sulfonic acids under humid conditions . The fluorine substituent in the 5-fluoro derivative may stabilize the sulfone group against hydrolysis compared to alkylated analogs like the 5-heptyl derivative .
- In contrast, iodine in the tetraiodo derivative (1745-83-1) may enhance heavy-atom effects for crystallographic studies .
Biological Activity
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide (CAS Number: 1423032-34-1) is a heterocyclic compound notable for its unique sulfur-containing structure and potential applications in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, including its interactions with biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄FOS₂. The presence of a fluorine atom on the benzene ring contributes to its distinctive chemical properties, enhancing its reactivity and biological activity. The compound is classified among benzothiazole derivatives and is characterized by its ability to participate in various biochemical reactions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Enzyme Interaction : It has been shown to interact with enzymes and receptors involved in critical biological pathways, potentially modulating their activity.
- Cellular Effects : The compound influences cellular functions by affecting signaling pathways and gene expression.
The mechanism of action for this compound involves several key processes:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, which is significant for its potential anticancer properties.
- Binding Interactions : It binds to specific sites on enzymes and receptors, altering their activity. This interaction can lead to significant biochemical effects within cells.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various oxathiol compounds found that this compound demonstrated significant inhibition against certain bacterial strains. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition Studies
Research has focused on the inhibitory effects of this compound on α-glucosidase. In vitro assays revealed that this compound exhibited substantial inhibition with an IC50 value comparable to established inhibitors. This suggests potential applications in managing conditions such as diabetes by regulating carbohydrate metabolism.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Benzothiazole derivative | Antimicrobial; Enzyme inhibitor |
| 3H-Benzo[c][1,2]oxathiol-3-one 1,1-dioxide | Oxathiol | Moderate antibacterial activity |
| Benzothiazole derivatives | Various | Diverse biological activities including anticancer |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed exploration of the molecular interactions and pathways affected by this compound.
Q & A
Q. What are the standard synthetic routes for 5-fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide, and how are yields optimized?
The compound is typically synthesized via cyclization of fluorinated benzaldehyde derivatives using sulfonating agents. A validated method involves treating 5-fluoro-2-hydroxybenzaldehyde with chlorosulfonic acid under controlled anhydrous conditions, followed by oxidation with H₂O₂ to form the 1,1-dioxide moiety . Yields (e.g., 26% in analogous oxazolone syntheses) are optimized by adjusting reaction time (24–48 hr), temperature (0–5°C for hygroscopic intermediates), and stoichiometric ratios (e.g., 4:1 LiOH:substrate for hydrolysis steps) . Flash chromatography (SiO₂, DCM/MeOH 95:5) is critical for purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?
- ¹H-NMR : Focus on aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons at δ 6.8–8.3 ppm) and integration ratios to confirm substituent positions .
- IR : Confirm the sulfone group (asymmetric/symmetric S=O stretches at 1150–1350 cm⁻¹) and lactone C=O (1640–1698 cm⁻¹) .
- Mass spectrometry (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out byproducts .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Store at 0–6°C to prevent decomposition of hygroscopic intermediates .
- Use fume hoods for reactions involving chlorosulfonic acid or LiOH due to corrosive fumes .
- Employ PPE (gloves, goggles) and emergency wash stations, as fluorinated aromatic intermediates may exhibit toxicity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for structural elucidation?
Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from dynamic effects like tautomerism or solvent interactions. Density Functional Theory (DFT) simulations (e.g., Gaussian 16) can model optimized geometries and predict NMR chemical shifts (δ) or IR vibrations. For example, comparing calculated vs. experimental ¹H-NMR shifts for fluorine-substituted positions helps validate proposed structures .
Q. What strategies improve regioselectivity in further functionalization of the benzo[c][1,2]oxathiol ring system?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 4-position to bias electrophilic substitution toward the 6-fluoro site .
- Metal catalysis : Pd-mediated C-H activation (e.g., using Pd(OAc)₂ with pyridine ligands) enables selective arylation at the sulfur-adjacent position .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the sulfone group .
Q. How can reaction mechanisms for sulfone formation be experimentally validated?
- Isotopic labeling : Use ³⁴S-labeled H₂SO₄ to track sulfone incorporation via mass spectrometry .
- Kinetic studies : Monitor intermediate formation (e.g., sulfonic acid) via in-situ FTIR or quenching experiments at timed intervals .
- Computational validation : Compare activation energies (ΔG‡) of proposed pathways (e.g., concerted vs. stepwise sulfonation) using ORCA or NWChem .
Q. What methodologies address low solubility in cross-coupling reactions involving this compound?
- Co-solvent systems : Use DMF/H₂O (9:1) or THF/DMSO mixtures to dissolve hydrophobic intermediates .
- Microwave-assisted synthesis : Enhance solubility and reaction rates via dielectric heating (e.g., 100°C, 150 W) .
- Derivatization : Convert the sulfone to a more soluble sulfonamide via amidation with NH₃/MeOH .
Methodological Resources
- Experimental design principles : Prioritize factorial designs (e.g., 2³ factorial matrices) to test variables like temperature, catalyst loading, and solvent polarity .
- Data analysis : Use multivariate regression (e.g., JMP or R) to identify statistically significant factors affecting yield or purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
